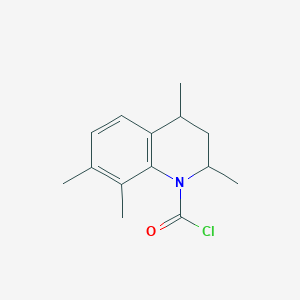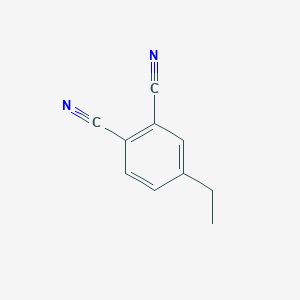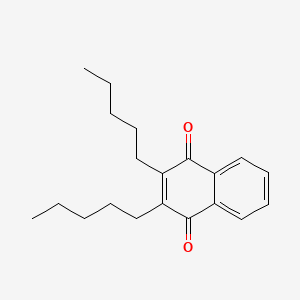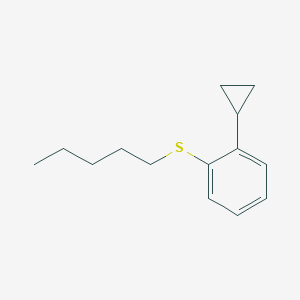
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is a chemical compound with a unique structure that combines a hydroxybutenyl group and a phenylbutyl group attached to a phosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-hydroxybut-2-en-1-yl chloride with 4-phenylbutylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated phosphinic acid derivative.
Substitution: Formation of substituted phosphinic acid derivatives with different functional groups.
Applications De Recherche Scientifique
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with active sites of enzymes, while the phenylbutyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The phosphinic acid moiety can also participate in coordination with metal ions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of phosphinic acid.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphine oxide: Contains a phosphine oxide group.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonate: Contains a phosphonate group.
Uniqueness
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Propriétés
| 95986-01-9 | |
Formule moléculaire |
C14H21O3P |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
1-hydroxybut-2-enyl(4-phenylbutyl)phosphinic acid |
InChI |
InChI=1S/C14H21O3P/c1-2-8-14(15)18(16,17)12-7-6-11-13-9-4-3-5-10-13/h2-5,8-10,14-15H,6-7,11-12H2,1H3,(H,16,17) |
Clé InChI |
GWZSVZDBWLBWAY-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(O)P(=O)(CCCCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)



![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)

![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)
